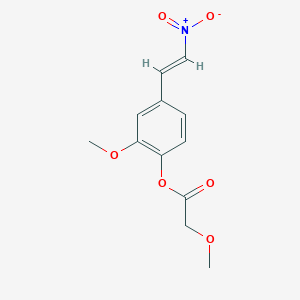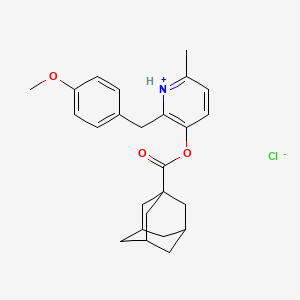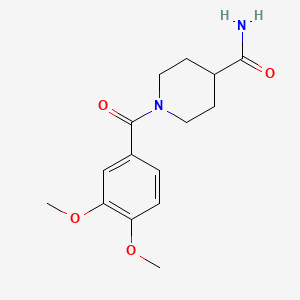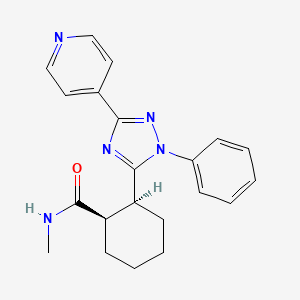![molecular formula C18H26N2O4S B5680533 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one, also known as SBI-425, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. SBI-425 has been developed as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one works by inhibiting the activity of PTP1B, a phosphatase enzyme that dephosphorylates tyrosine residues on insulin receptor substrate proteins. By inhibiting PTP1B, 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one enhances insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and physiological effects:
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and metabolic disorders. In addition, 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been shown to reduce body weight and fat mass, possibly through the activation of brown adipose tissue. 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has also been shown to improve lipid metabolism and reduce inflammation in animal models of non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one is its specificity for PTP1B, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it suitable for use in animal studies and potentially in human clinical trials. One limitation of 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one is its relatively short half-life, which may require frequent dosing in animal studies and potentially in human patients.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one. One area of interest is the development of more potent and selective PTP1B inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the effects of 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one on other metabolic pathways and diseases, such as obesity, cardiovascular disease, and cancer. Finally, the development of 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one as a therapeutic agent for human use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesemethoden
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one was synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a spirocyclic intermediate, which is then functionalized with a phenylsulfonyl group and a 2-methoxyethyl group. The final product is obtained in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been extensively studied in preclinical models of diabetes and metabolic disorders. In animal studies, 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight and fat mass. These effects are thought to be mediated through the inhibition of PTP1B and the activation of insulin signaling pathways.
Eigenschaften
IUPAC Name |
9-(benzenesulfonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-14-13-19-15-18(8-7-17(19)21)9-11-20(12-10-18)25(22,23)16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPAOYKVZYECRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)


![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5680485.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)
![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)
![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)


![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)
